

Technical Support Center: Overcoming Partial Resistance to AMG 925 in AML

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Compound of Interest

Compound Name: AMG 925

Cat. No.: B612021

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of **AMG 925** in Acute Myeloid Leukemia (AML). The information provided herein is intended to address specific issues that may be encountered during experimentation, with a focus on understanding and overcoming partial resistance to this dual FLT3 and CDK4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **AMG 925** in AML?

A1: **AMG 925** is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).^{[1][2]} In AML, particularly in cases with activating FLT3 mutations (e.g., internal tandem duplication - ITD), constitutive FLT3 signaling drives leukemic cell proliferation and survival. **AMG 925** inhibits this pathway, which can be monitored by a decrease in the phosphorylation of STAT5 (p-STAT5).^{[1][2]} Simultaneously, **AMG 925** inhibits CDK4, a key regulator of the cell cycle. Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest.^{[1][2]} The dual inhibition of these two critical pathways is intended to provide a more durable anti-leukemic response.^{[2][3]}

Q2: We are observing a reduced but not complete loss of sensitivity to **AMG 925** in our AML cell lines over time. What could be the underlying mechanism?

A2: This phenomenon is consistent with reports of partial and reversible resistance to **AMG 925**.^[4] Unlike other FLT3 inhibitors that are prone to resistance through the acquisition of

secondary mutations in the FLT3 kinase domain (e.g., D835Y), partial resistance to **AMG 925** has been associated with a 2- to 3-fold increase in the total FLT3 protein levels.[4] This upregulation of the target protein may lead to a diminished inhibitory effect at a given concentration of the drug. Importantly, this form of resistance has been observed to be reversible upon withdrawal of the compound.[3]

Q3: How can we confirm if our partially resistant AML cells have upregulated total FLT3 protein?

A3: You can assess the total FLT3 protein levels in your parental (sensitive) and partially resistant AML cell lines using Western blotting. A detailed protocol for this is provided in the "Experimental Protocols" section. You should compare the band intensity for total FLT3, normalized to a loading control (e.g., GAPDH or β -actin), between the sensitive and resistant cell lines. A noticeable increase in the normalized total FLT3 signal in the resistant cells would support this mechanism.

Q4: Are there any known combination strategies to overcome this partial resistance to **AMG 925**?

A4: While specific combination strategies to overcome the FLT3 upregulation-mediated partial resistance to **AMG 925** are still under investigation, general approaches to combat resistance to FLT3 inhibitors could be explored. Mass cytometry studies have suggested that combined blockade of FLT3-CDK4/6 and the AKT/mTOR signaling pathway could enhance AML stem cell death.[5] Additionally, combining FLT3 inhibitors with CDK4/6 inhibitors (a strategy inherent to **AMG 925**'s dual action) has been shown to prevent the emergence of resistance mutations.[4] Therefore, exploring combinations with PI3K/AKT/mTOR pathway inhibitors may be a rational approach.[6][7][8]

Troubleshooting Guides

Problem 1: Decreased efficacy of **AMG 925** in long-term AML cell culture experiments.

Possible Cause	Suggested Solution
Development of partial resistance	Confirm the IC50 of AMG 925 in your long-term cultures compared to the parental line using a cell viability assay. An increase in IC50 suggests the development of resistance.
Upregulation of total FLT3 protein	Analyze total FLT3 protein levels by Western blot in parental and long-term treated cells. If total FLT3 is elevated, consider this as a potential mechanism of resistance.
Reversibility of resistance	Culture the partially resistant cells in drug-free medium for a period (e.g., 1-2 weeks) and then re-challenge with AMG 925 to determine if sensitivity is restored.
Suboptimal drug concentration	Ensure that the working concentration of AMG 925 is appropriate and that the drug solution is freshly prepared.

Problem 2: Inconsistent results in p-STAT5 or p-RB Western blots after **AMG 925** treatment.

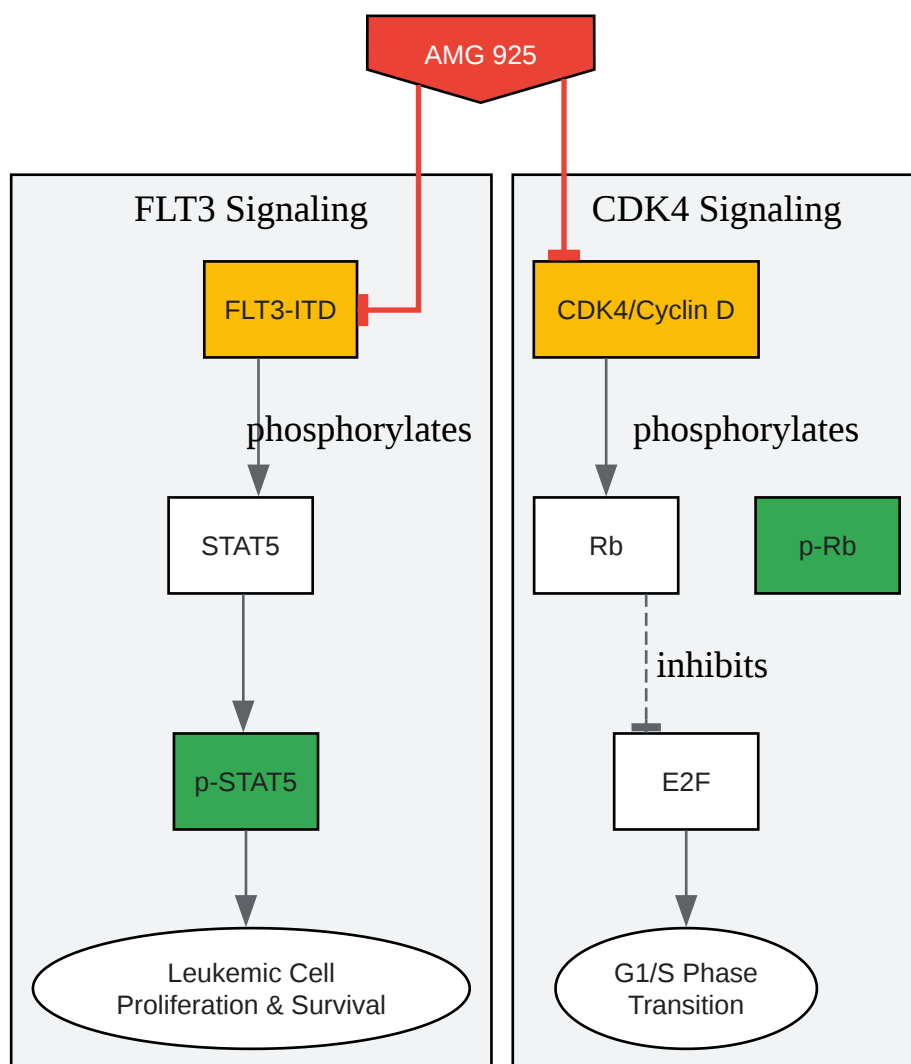
Possible Cause	Suggested Solution
Timing of sample collection	The inhibition of p-STAT5 and p-RB can be transient. Collect cell lysates at various time points post-treatment (e.g., 3, 6, 12, and 24 hours) to capture the optimal window of inhibition. A rebound in p-STAT5 levels has been observed at 24 hours. [1]
Issues with antibody or blotting technique	Ensure the specificity and optimal dilution of your primary antibodies for p-STAT5 and p-RB. Use appropriate positive and negative controls. Refer to the detailed Western blot protocol below.
Cell line-specific differences	The magnitude and duration of p-STAT5 and p-RB inhibition may vary between different AML cell lines. Characterize the response in each cell line used.

Data Presentation

Table 1: In Vitro Activity of **AMG 925** in Parental and Resistant AML Cell Lines

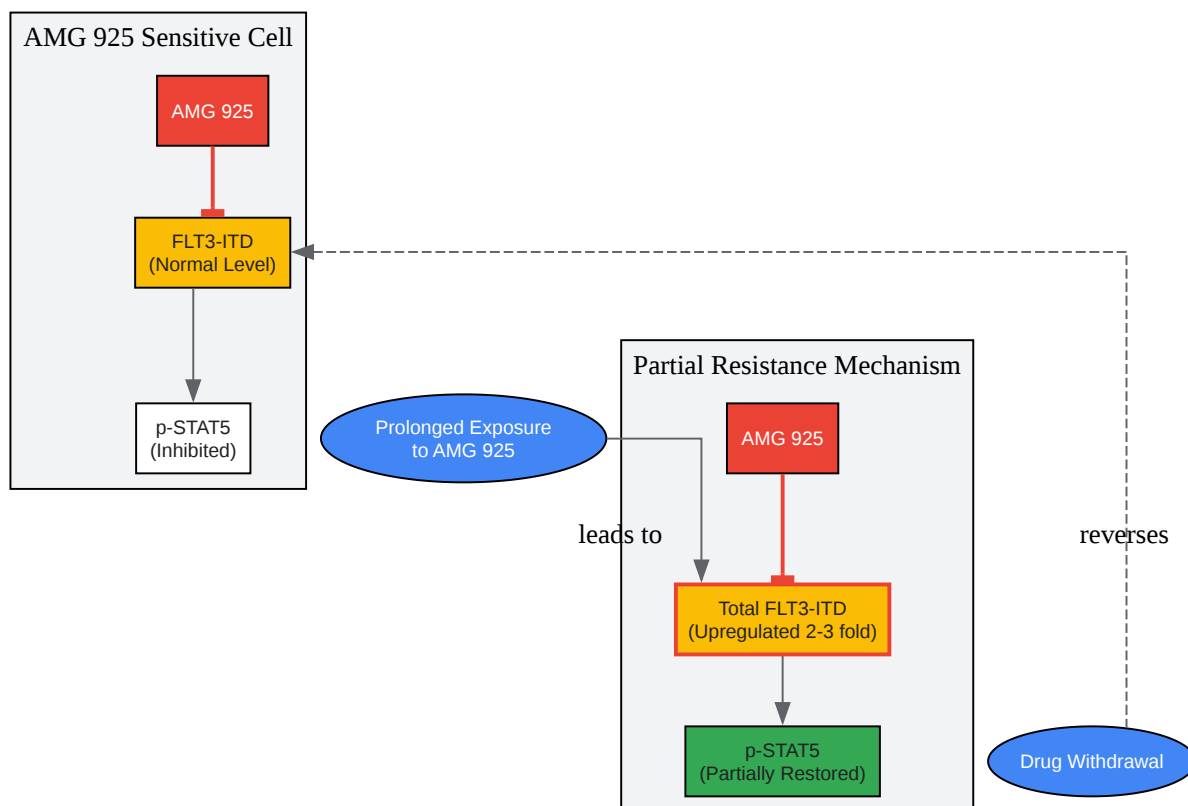
Cell Line	Genotype	IC50 (μM) - Growth Inhibition	Notes
MOLM13	FLT3-ITD	0.019	Parental, sensitive cell line.
MV4-11	FLT3-ITD	0.018	Parental, sensitive cell line.
MOLM13sr	FLT3-D835Y	Comparable to parental	Sorafenib-resistant, but remains sensitive to AMG 925.[9]
MV4-11sr	FLT3-D835V	Comparable to parental	Sorafenib-resistant, but remains sensitive to AMG 925.[9]
MV4-11925R	FLT3-ITD	3- to 5-fold increase vs. parental	Partially resistant clone with upregulated total FLT3.[3]

Mandatory Visualizations



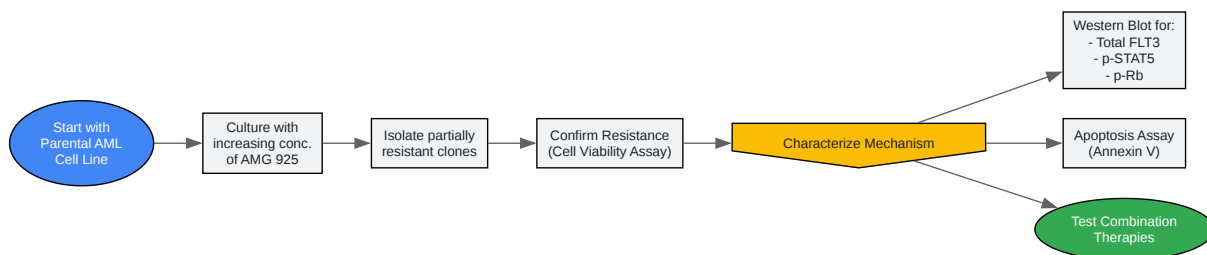
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Caption: **AMG 925** dual-inhibitory signaling pathway in AML.



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Caption: Mechanism of partial, reversible resistance to **AMG 925**.



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Caption: Experimental workflow for investigating **AMG 925** resistance.

Experimental Protocols

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **AMG 925**.

Materials:

- AML cell lines (e.g., MOLM13, MV4-11)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **AMG 925** stock solution (in DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding:

- Culture AML cells to logarithmic growth phase.
- Determine cell density and viability using a hemocytometer and trypan blue.
- Seed cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 90 μ L of complete medium.
- Compound Treatment:
 - Prepare serial dilutions of **AMG 925** in complete medium from your stock solution.
 - Add 10 μ L of the diluted compound to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest **AMG 925** dose).
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Assay:
 - Equilibrate the plate to room temperature for 30 minutes.
 - Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
 - Add 100 μ L of the reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
 - Measure luminescence using a plate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.

Protocol 2: Western Blot for Total FLT3, p-STAT5, and p-Rb

Materials:

- Parental and **AMG 925**-partially resistant AML cells
- **AMG 925**
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-total FLT3, anti-p-STAT5 (Tyr694), anti-p-Rb (Ser780), anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells and treat with the desired concentration of **AMG 925** for the specified time (e.g., 6 hours).
 - Harvest cells by centrifugation (500 x g, 5 min, 4°C).
 - Wash the cell pellet with ice-cold PBS.

- Lyse the cells in RIPA buffer on ice for 30 minutes.
- Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C) and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
 - Separate proteins on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Apply ECL reagent and capture the signal using an imaging system.
 - Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Apoptosis Assay (Using Annexin V Staining)

Materials:

- AML cells treated with **AMG 925**
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
- Propidium Iodide (PI) or other viability dye
- 1X Annexin-binding buffer
- Flow cytometer

Procedure:

- Cell Treatment:
 - Treat AML cells with various concentrations of **AMG 925** for 24-48 hours. Include an untreated control.
- Cell Harvesting:
 - Harvest both adherent (if any) and suspension cells.
 - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Staining:
 - Wash the cells once with cold PBS.
 - Resuspend the cells in 1X Annexin-binding buffer to a concentration of $\sim 1 \times 10^6$ cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Annexin-binding buffer to each tube.
- Flow Cytometry Analysis:

- Analyze the samples on a flow cytometer within one hour of staining.
- Use unstained, Annexin V-only, and PI-only controls for compensation.
- Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. scientificarchives.com [scientificarchives.com]
- 9. aacrjournals.org [aacrjournals.org]
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